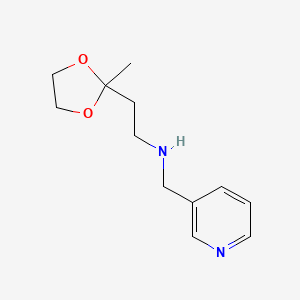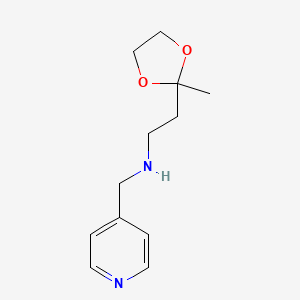
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDPyE or 2-Me-MDA and is a member of the amphetamine class of drugs.
Mecanismo De Acción
MDPyE acts as a monoamine releasing agent, primarily targeting dopamine, serotonin, and norepinephrine. It works by increasing the release of these neurotransmitters from their respective presynaptic neurons, leading to an increase in their concentrations in the synaptic cleft. This increase in neurotransmitter concentration leads to enhanced neurotransmission and subsequent physiological effects.
Biochemical and Physiological Effects:
MDPyE has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered mood and cognition. The increased release of dopamine and serotonin leads to enhanced reward and mood effects, while the increased release of norepinephrine leads to increased arousal and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPyE has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. However, its potential for abuse and the lack of long-term safety data are significant limitations. Additionally, the effects of MDPyE on different neurotransmitter systems can make it challenging to interpret results from experiments.
Direcciones Futuras
MDPyE has several potential future directions for scientific research. One area of interest is the development of MDPyE analogs with improved therapeutic efficacy and reduced abuse potential. Another area of interest is the use of MDPyE as a tool to study the role of monoamine neurotransmitters in the brain and their potential therapeutic applications. Finally, the potential applications of MDPyE in forensic science and its detection in biological samples warrant further investigation.
Conclusion:
In conclusion, MDPyE is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDPyE and its analogs in various fields.
Métodos De Síntesis
The synthesis method of MDPyE involves the reaction of 2-methyl-1,3-dioxolane-2-carboxylic acid with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic anhydride. This reaction leads to the formation of the intermediate, which is then reduced using sodium borohydride to yield the final product, MDPyE.
Aplicaciones Científicas De Investigación
MDPyE has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, MDPyE has been shown to have potential therapeutic effects on various neurological disorders, including depression, anxiety, and Parkinson's disease. In neuroscience, MDPyE has been used as a tool to study the role of monoamine neurotransmitters in the brain. In forensic science, MDPyE has been identified as a designer drug, and its detection in biological samples has been used as evidence in criminal investigations.
Propiedades
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(15-7-8-16-12)4-6-14-10-11-3-2-5-13-9-11/h2-3,5,9,14H,4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFTYGGXSWRYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)


![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)



![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)